4-(dimethyl-1,3-thiazol-2-yl)piperidine
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Overview
Description
“4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidine” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
Research on polyfunctional substituted 1,3-thiazoles, which are structurally related to "4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidine," has demonstrated significant anticancer activity. These compounds were evaluated within the international scientific program "NCI-60 Human Tumor Cell Lines Screen" and showed effectiveness against a variety of cancer cell lines, including those of the lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Antimicrobial Agents
A study on s-Triazine-Based Thiazolidinones, related to the structural framework of "4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidine," synthesized a novel series of derivatives evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds showed promising results as antimicrobial agents (Patel, R. V. Patel, Kumari, & Patel, 2012).
Anti-arrhythmic Activity
Research on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives revealed significant anti-arrhythmic activity. This suggests the potential for developing new therapeutic agents targeting cardiovascular diseases (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Biofilm and MurB Inhibitors
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which shares the piperidine motif with "4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidine," were synthesized. These compounds demonstrated potent inhibitory activities against bacterial biofilms and MurB enzyme, highlighting their potential as antibacterial agents (Mekky & Sanad, 2020).
Synthesis of Derivatives with Antimicrobial Properties
A study focused on the synthesis of thiazolyl chalcones and their derivatives, facilitated by piperidine, demonstrated marked potency as antimicrobial agents. This research underscores the utility of thiazole and piperidine structures in developing new antimicrobial compounds (Venkatesan & Maruthavanan, 2012).
Mechanism of Action
Target of Action
Compounds with thiazole and piperidine moieties have been found to exhibit diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Thiazole derivatives have been reported to interact with various targets leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and they play a significant role in the pharmaceutical industry .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
Thiazoles and their derivatives have shown a wide range of biological activities, making them a promising area for future research . The modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential direction for future studies .
Properties
IUPAC Name |
4,5-dimethyl-2-piperidin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGFVUPBFHMCIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004527-71-2 |
Source
|
Record name | 4-(dimethyl-1,3-thiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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